1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid
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Overview
Description
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the addition of the carboxylic acid functional group. Common reagents used in these reactions include pyridine, fluorobenzene, and various carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of products.
Scientific Research Applications
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:
1,4-Dihydro-1-(4-chlorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.
1,4-Dihydro-1-(4-bromophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid: The presence of a bromophenyl group can also result in distinct reactivity and applications.
1,4-Dihydro-1-(4-methylphenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
CAS No. |
92365-49-6 |
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Molecular Formula |
C19H13FN2O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-oxo-6-[(E)-2-pyridin-3-ylethenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-14-4-7-15(8-5-14)22-12-17(19(24)25)18(23)10-16(22)6-3-13-2-1-9-21-11-13/h1-12H,(H,24,25)/b6-3+ |
InChI Key |
MBIKAEYGSYDDAA-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CC(=O)C(=CN2C3=CC=C(C=C3)F)C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CC(=O)C(=CN2C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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